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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cobalt chloride

dihydrate (CoCl₂·2H₂O) in electroplating processes. This document details the role of cobalt

chloride dihydrate, provides typical bath formulations, and outlines experimental protocols for

electrodeposition and analysis.

Introduction
Cobalt electroplating is a critical surface finishing technique used to enhance properties such

as hardness, wear resistance, corrosion resistance, and magnetic characteristics. Cobalt

chloride, in its dihydrate or, more commonly, its hexahydrate form (CoCl₂·6H₂O), serves as a

primary source of cobalt ions (Co²⁺) in the electroplating bath.[1][2][3] The chloride ions (Cl⁻)

also contribute to the bath's conductivity and can aid in anode dissolution.[4] While the

hexahydrate is more frequently supplied commercially, the dihydrate can also be utilized, with

adjustments to the concentration to account for the different molar mass.[3]

Role of Cobalt Chloride Dihydrate in the Electroplating
Bath
Cobalt chloride dihydrate plays a multifaceted role in the electroplating solution:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1175721?utm_src=pdf-interest
https://www.instructables.com/Copper-Display-Electroplating-With-Cobalt-Salts-an/
https://pavco.com/blog/hull-cell-test
https://www.fairskyland.com/news/tradenews/167.html
https://www.mdpi.com/1420-3049/29/13/3084
https://www.fairskyland.com/news/tradenews/167.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1175721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Source of Metal Ions: It dissociates in the aqueous solution to provide the Co²⁺ ions that are

reduced at the cathode to form the metallic cobalt deposit.

Enhanced Conductivity: The presence of chloride ions increases the electrical conductivity of

the plating bath, which can improve the throwing power and overall efficiency of the plating

process.[4]

Anode Corrosion: In baths using cobalt anodes, chloride ions help to promote uniform anode

dissolution, preventing passivation.[4]

Quantitative Data
Table 1: Typical Cobalt Electroplating Bath
Compositions
This table summarizes various formulations for cobalt electroplating baths using a soluble

cobalt salt, such as cobalt chloride. Note that CoCl₂·6H₂O is often used and can be substituted

for CoCl₂·2H₂O by adjusting the weight based on molecular weight.

Component
Concentration
Range

Purpose Reference

Cobalt Sulfate

(CoSO₄·7H₂O)
100 - 400 g/L

Primary source of

cobalt ions
[4][5]

Cobalt Chloride

(CoCl₂·6H₂O)
45 g/L (typical)

Source of cobalt ions,

improves conductivity
[4][5]

Boric Acid (H₃BO₃) 20 - 60 g/L
pH buffer, prevents

pitting
[4][6]

Sodium Saccharin 3.0 g/L (typical)
Brightener, stress

reducer
[4][5]

Sodium Lauryl Sulfate 0.05 - 0.1 g/L
Wetting agent,

prevents pitting
[5]
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Table 2: Typical Operating Parameters for Cobalt
Electroplating

Parameter Range Effect Reference

pH 3.0 - 5.0

Affects deposit

properties and current

efficiency

[4][6]

Temperature 30 - 60 °C

Influences deposition

rate and deposit

stress

[4][5]

Current Density 2 - 4 A/dm²

Affects plating speed

and deposit

morphology

[4][5]

Agitation Air or mechanical

Ensures uniform ion

concentration at the

cathode

[4][5]

Experimental Protocols
Protocol 1: Preparation of a Cobalt Electroplating Bath
This protocol describes the preparation of a standard Watts-type cobalt electroplating bath.

Materials:

Cobalt Sulfate Heptahydrate (CoSO₄·7H₂O)

Cobalt Chloride Dihydrate (CoCl₂·2H₂O) or Hexahydrate (CoCl₂·6H₂O)

Boric Acid (H₃BO₃)

Sodium Saccharin

Sodium Lauryl Sulfate

Deionized water
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Hydrochloric acid or sulfuric acid (for pH adjustment)

Sodium hydroxide (for pH adjustment)

Heating plate with magnetic stirring

Beakers and graduated cylinders

pH meter

Procedure:

Fill a beaker with approximately 70% of the final volume of deionized water.

Heat the water to 50-60°C while stirring.

Slowly dissolve the required amount of cobalt sulfate and cobalt chloride into the heated

water.

Once the cobalt salts are fully dissolved, add the boric acid and stir until it is also completely

dissolved.

Add the sodium saccharin and sodium lauryl sulfate to the solution and continue stirring.

Allow the solution to cool to room temperature.

Adjust the pH of the solution to the desired value (e.g., 4.0) using dilute hydrochloric acid or

sodium hydroxide.

Add deionized water to bring the solution to its final volume.

Filter the solution to remove any impurities before use.

Protocol 2: Hull Cell Test for Plating Bath Evaluation
The Hull cell test is a qualitative method to evaluate the performance of a plating bath over a

range of current densities on a single test panel.[2][7]

Apparatus:
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267 mL Hull cell

DC power supply (rectifier)

Cobalt anode

Polished steel or brass Hull cell panel (cathode)

Agitation system (e.g., air pump)

Timer

Procedure:

Ensure the Hull cell and anode are clean.

Pour the prepared cobalt electroplating solution into the Hull cell up to the 267 mL mark.[2]

Place the cobalt anode in the designated slot.

Clean and prepare the cathode panel according to standard procedures (e.g., degreasing,

acid dip, rinsing).

Place the clean cathode panel into the Hull cell.

Connect the positive lead of the rectifier to the anode and the negative lead to the cathode.

Set the desired total current (e.g., 2 A) and plating time (e.g., 5 minutes).[5]

Turn on the rectifier to begin plating.

After the set time, turn off the rectifier, remove the panel, and rinse it thoroughly with water.

Dry the panel and visually inspect the deposit. The appearance of the plating at different

positions on the panel corresponds to different current densities (high current density on the

end closest to the anode, low on the far end). This allows for assessment of brightness,

burning, pitting, and throwing power.[2]
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Protocol 3: Cyclic Voltammetry (CV) for Bath Analysis
Cyclic voltammetry is an electrochemical technique used to study the deposition and stripping

of cobalt, providing insights into the reaction kinetics and the effects of additives.[8][9][10]

Apparatus:

Potentiostat/Galvanostat

Three-electrode cell

Working electrode (e.g., platinum rotating disk electrode)

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

Counter electrode (e.g., platinum wire or mesh)

Sample of the cobalt electroplating bath

Procedure:

Set up the three-electrode cell with the working, reference, and counter electrodes immersed

in the cobalt plating solution.

To remove dissolved oxygen, which can interfere with the measurements, purge the solution

with nitrogen gas for approximately 15 minutes.[11]

Set the parameters on the potentiostat software. A typical potential scan might range from an

initial potential where no reaction occurs to a negative potential sufficient to deposit cobalt,

and then back to a positive potential to strip the deposited cobalt. For example, scanning

from +0.5 V to -1.2 V and back.

Set the scan rate (e.g., 50 mV/s).

Run the cyclic voltammogram. The resulting plot of current versus potential will show a

cathodic peak corresponding to cobalt deposition and an anodic peak corresponding to the

stripping of the deposited cobalt.
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The shape, position, and magnitude of these peaks can be analyzed to understand the

plating process, including the influence of additives and the concentration of cobalt ions.

Visualizations
Experimental Workflow
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Caption: Workflow for cobalt electroplating using a cobalt chloride dihydrate bath.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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